N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide
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Description
N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-bromofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17BrN2O3 and its molecular weight is 425.282. The purity is usually 95%.
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Scientific Research Applications
Application in Organic Synthesis
The compound has relevance in organic synthesis, particularly in the context of iron-catalyzed ortho-alkylation of carboxamides. The process allows for high yields and regioselectivity without overalkylation, demonstrating the utility of this compound in complex chemical reactions (Fruchey, Monks, & Cook, 2014).
Bromination Studies
In bromination studies, its derivatives, particularly isoquinolines, have been shown to exhibit regioselective monobromination. This highlights the compound's significance in chemical transformations where precise control over the reaction outcome is crucial (Brown & Gouliaev, 2004).
Synthesis of N-benzoyl Enamines and Isoquinolines
The compound is instrumental in the synthesis of N-benzoyl enamines, isoquinolines, and dibenzazocines, showcasing its flexibility in synthesizing diverse organic structures (Cuevas, Patil, & Snieckus, 1989).
Use in Multicomponent Reactions
It is also used in Ugi-type multicomponent reactions, which are pivotal for creating complex molecules in a single step. This indicates the compound's efficiency in streamlining synthetic pathways (Ngouansavanh & Zhu, 2007).
Anticancer Research
Derivatives of the compound have been explored as potential anticancer agents. This application is especially significant given the ongoing search for more effective and safer anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Development of Antipsychotic Agents
In the pharmaceutical realm, heterocyclic analogs of this compound have been evaluated for their potential as antipsychotic agents, demonstrating its potential therapeutic applications (Norman, Navas, Thompson, & Rigdon, 1996).
Research in Sigma Receptor Ligands
The compound's derivatives have been investigated as ligands for sigma receptors, indicating its utility in neuropharmacological research (Xu, Lever, & Lever, 2007).
Properties
IUPAC Name |
N-(2-benzoyl-3,4-dihydro-1H-isoquinolin-7-yl)-5-bromofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2O3/c22-19-9-8-18(27-19)20(25)23-17-7-6-14-10-11-24(13-16(14)12-17)21(26)15-4-2-1-3-5-15/h1-9,12H,10-11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOOQMWMIBIYLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(O3)Br)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.